molecular formula C13H20FN B13282212 [(4-Fluoro-3-methylphenyl)methyl](3-methylbutan-2-yl)amine

[(4-Fluoro-3-methylphenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13282212
M. Wt: 209.30 g/mol
InChI Key: LIONOXGKVOSEQJ-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylphenyl)methylamine is a chemical compound with the molecular formula C13H20FN. It is characterized by the presence of a fluorine atom and methyl groups attached to a phenyl ring, which is further connected to an amine group. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)methylamine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with 3-methyl-2-butanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylphenyl)methylamine involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-3-methylphenyl)methylamine
  • 4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone

Uniqueness

(4-Fluoro-3-methylphenyl)methylamine is unique due to its specific structural features, such as the position of the fluorine atom and the arrangement of the methyl groups. These structural differences can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C13H20FN/c1-9(2)11(4)15-8-12-5-6-13(14)10(3)7-12/h5-7,9,11,15H,8H2,1-4H3

InChI Key

LIONOXGKVOSEQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC(C)C(C)C)F

Origin of Product

United States

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